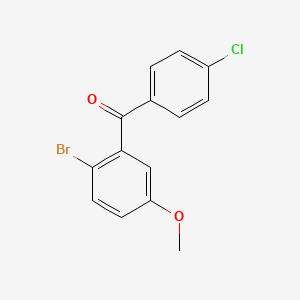

2-Bromo-4'-chloro-5-methoxybenzophenone

Description

Significance of Substituted Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

The benzophenone scaffold is a prevalent and important structure in the field of medicinal chemistry. nih.gov It is found in numerous naturally occurring molecules that exhibit a wide array of biological activities. nih.govnih.gov The versatility of the benzophenone core allows for diverse functionalizations, leading to synthetic derivatives with significant therapeutic potential. nih.gov

Research has demonstrated that the biological properties of these molecules can be significantly altered based on the substitution pattern on the aryl rings. nih.gov Consequently, substituted benzophenone derivatives have been investigated for a variety of biological activities, including:

Anticancer: Certain derivatives have shown potent activity against various cancer cell lines. rsc.orgresearchgate.net

Anti-inflammatory: Dimeric benzophenones, for instance, have been found to inhibit nitric oxide production, indicating anti-inflammatory potential. rsc.org

Antimicrobial and Antiviral: The benzophenone scaffold is a component of molecules designed to combat various pathogens, including viruses like HIV. nih.govrsc.org

Enzyme Inhibition: They have been identified as inhibitors for various enzymes, including protein kinases and VEGF-A, a key mediator in tumor angiogenesis. nih.govmq.edu.au

Beyond medicinal chemistry, benzophenones are crucial in photochemistry, where they are used as photoinitiators for polymerization reactions. nih.govresearchgate.net Their unique photochemical properties are an active area of study. mq.edu.au The adaptability of the benzophenone structure ensures its continued relevance as a foundational scaffold for developing new therapeutic agents and functional materials. nih.gov

Structural Features and Classification of Halogenated and Methoxy-Substituted Benzophenones

The three-dimensional structure of benzophenone and its derivatives is characterized by the non-coplanar arrangement of the two aryl rings relative to the central carbonyl group. This "ring twist" or dihedral angle is influenced by steric and electronic effects of the substituents on the rings. nih.govresearchgate.net

Structural Influence of Substituents:

Halogens (e.g., Bromo, Chloro): The introduction of halogen atoms onto the phenyl rings significantly impacts the molecule's electronic properties and conformation. Halogens are electronegative and can alter the electron density distribution across the molecule. Their size also contributes to steric hindrance, which can affect the dihedral angle between the phenyl rings. For example, a study of various substituted benzophenones revealed a wide range of twist angles, with a 2-amino-2',5-dichlorobenzophenone (B23164) exhibiting a large twist of 83.72°. nih.gov

Classification: Halogenated and methoxy-substituted benzophenones can be classified based on the position and number of these substituents. A systematic approach considers the substitution pattern on each phenyl ring. For instance, 2-Bromo-4'-chloro-5-methoxybenzophenone can be classified as a tri-substituted benzophenone with a bromo and a methoxy (B1213986) group on one ring and a chloro group on the other.

The table below provides examples of differently substituted benzophenones to illustrate this classification.

| Compound Name | Substitution Pattern |

| 2-Bromo-4'-methoxybenzophenone | Monobromo, Monomethoxy prepchem.com |

| 2-Bromo-5-chlorobenzophenone | Monobromo, Monochloro prepchem.com |

| 2-Bromo-4,5-dimethoxybenzophenone | Monobromo, Dimethoxy prepchem.com |

| 4-Chloro-4'-hydroxybenzophenone | Monochloro, Monohydroxy nih.gov |

Overview of Academic Research Trajectories for Complex Benzophenone Compounds

Academic research on benzophenone compounds has evolved significantly over the years. Initially, studies often focused on the fundamental chemistry and photochemical properties of the parent benzophenone molecule. scialert.net However, the trajectory has shifted towards the synthesis and application of more complex, highly functionalized derivatives. nih.gov

A major driving force in this research is the potential of benzophenone derivatives in drug discovery. nih.gov Researchers have moved from synthesizing simple derivatives to creating extensive libraries of compounds with diverse substitution patterns to screen for various biological activities. nih.gov This has led to the identification of benzophenone-based molecules as potential leads for anticancer, anti-inflammatory, and antiviral drugs. nih.govrsc.org For example, specific research efforts have involved synthesizing series of benzophenone-thiazole derivatives to inhibit vascular endothelial growth factor A (VEGF-A) for anti-angiogenesis therapy. nih.gov

Another significant research trajectory involves the use of benzophenones as building blocks in the synthesis of other complex molecules. For instance, substituted benzophenones like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone serve as key intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug dapagliflozin. google.comnih.gov The development of efficient synthetic methods for these complex benzophenones, often involving techniques like the Friedel-Crafts acylation, is a critical area of academic and industrial research. prepchem.comgoogle.com Current research continues to explore novel synthetic strategies and new applications for these versatile compounds in both medicinal chemistry and materials science. nih.govmq.edu.au

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIKTPIPDWEQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641443 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-89-8 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Bromo 4 Chloro 5 Methoxybenzophenone

Friedel-Crafts Acylation Strategies for Benzophenone (B1666685) Core Construction

Optimization of Catalytic Systems and Reaction Conditions

Traditionally, Friedel-Crafts acylations require a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), because both the reactant and the ketone product form complexes with the catalyst. organic-chemistry.orgoregonstate.edu Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic systems.

Research into optimizing these reactions has explored various catalysts to improve yields, shorten reaction times, and simplify purification processes. google.com Innovations include the use of solid acid catalysts, heterogeneous catalysts, and alternative solvent systems like ionic liquids, which can function as both catalyst and solvent. nih.govacs.orgresearchgate.net Solvent-free conditions under microwave irradiation have also proven effective for certain substrates. organic-chemistry.org The choice of catalyst and conditions can significantly impact the reaction's efficiency and selectivity.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Typical Substrates | Reaction Conditions | Advantages |

|---|---|---|---|

| AlCl₃ / FeCl₃ | Benzene, Toluene | Anhydrous, often in halogenated solvents | High reactivity, well-established scribd.comoregonstate.edu |

| Zinc Chloride (ZnCl₂) | Aromatic Compounds | High temperatures, sometimes in deep eutectic solvents | Milder Lewis acid, can offer different selectivity researchgate.net |

| Phosphotungstic Acid | Phenols, Anisoles | Ultrasonic irradiation, ambient temperature | Reusable, efficient under mild conditions nih.gov |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Benzene, Acyl Chlorides | Mild temperatures (e.g., 40°C) | Acts as both catalyst and solvent, high activity, recyclable researchgate.net |

This table presents generalized data for benzophenone synthesis and may not be specific to the title compound.

Regioselective Synthesis via Acylation Approaches

The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. For the synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone, two primary disconnection approaches can be considered:

Acylation of 1-bromo-4-methoxybenzene: Reacting this substrate with 4-chlorobenzoyl chloride. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho, para-directing group, while the bromo (-Br) group is a deactivating, ortho, para-director. The strong activating nature of the methoxy group would preferentially direct the incoming 4-chlorobenzoyl electrophile to the position ortho to it (and also ortho to the bromine), resulting in the desired 2-Bromo-5-methoxy substitution pattern on that ring. acs.orglibretexts.org

Acylation of chlorobenzene: Reacting chlorobenzene with 2-bromo-5-methoxybenzoyl chloride. This route is also viable, provided the substituted acyl chloride is readily accessible.

In cases where multiple positions are activated, the reaction typically favors substitution at the para position due to reduced steric hindrance. oregonstate.eduatlas.org However, if the para position is blocked, or if a strongly activating group is present, acylation at the ortho position can be achieved with significant yield. acs.org

Selective Halogenation Protocols for Ortho-Bromo and Para-Chloro Substituents

The precise placement of halogen atoms on the benzophenone scaffold requires carefully chosen halogenation methods. The synthesis of the target compound involves introducing a bromine atom ortho to the methoxy group and a chlorine atom para to the carbonyl bridge on the second aromatic ring.

Electrophilic Bromination of Aromatic Substrates

The introduction of the bromine atom at the C2 position, ortho to the methoxy group, is a key step that is typically performed on an aromatic precursor before the Friedel-Crafts acylation. The methoxy group is a strongly activating substituent that directs electrophiles to the ortho and para positions. libretexts.orgatlas.orgchegg.com

While electrophilic bromination of anisole (methoxybenzene) often yields the para-bromo isomer as the major product due to steric factors, the ortho-bromo isomer is also formed. libretexts.orgatlas.orgcdnsciencepub.com The ratio of ortho to para products can be influenced by the choice of brominating agent, solvent, and reaction temperature. cdnsciencepub.comnih.gov Reagents such as N-bromosuccinimide (NBS), sometimes in combination with acids or silica gel, or bromodimethylsulfonium bromide, can offer enhanced selectivity compared to elemental bromine. nih.govacs.orgacs.org

Table 2: Representative Isomer Distribution in the Bromination of Anisole

| Brominating Agent | Catalyst / Conditions | Ortho-isomer (%) | Para-isomer (%) |

|---|---|---|---|

| Br₂ | Acetic Acid | ~10% | ~90% libretexts.org |

| N-Bromoacylanilides | Carboxylic Acids | Variable | Variable cdnsciencepub.com |

This table illustrates general regioselectivity for anisole and may vary for more complexly substituted precursors.

Directed Chlorination Techniques

The para-chloro substituent on the second phenyl ring is introduced via electrophilic aromatic chlorination. This is a standard transformation where an electron-rich aromatic ring attacks a chlorine electrophile. masterorganicchemistry.com This can be accomplished using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, making it more electrophilic. masterorganicchemistry.com

Alternative and often milder methods for chlorination are also widely used. These include N-chlorosuccinimide (NCS), particularly for activated rings, and oxidative chlorination systems that generate the active chlorine species in situ from sources like hydrochloric acid (HCl) and an oxidant (e.g., H₂O₂). jalsnet.comisca.me Using N-chlorodialkylamines in a strongly acidic solution has been shown to be a highly selective method for para-chlorination of aromatic compounds that contain electron-donating groups. orgsyn.org For a monosubstituted ring like that in chlorobenzene or a precursor, substitution is generally favored at the para position. google.commsu.edu

Introduction of the Methoxy Moiety via Alkoxylation Reactions

The methoxy group (-OCH₃) is commonly introduced into an aromatic system through the alkoxylation of a corresponding phenol (a hydroxyl-substituted precursor). The most prevalent method for this transformation is the Williamson ether synthesis.

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of unsymmetrically substituted benzophenones like this compound is most effectively approached using a convergent strategy. oregonstate.edu This methodology involves the independent preparation of two key fragments, which are then joined together in a final coupling step. The most prevalent and versatile method for this coupling is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). oregonstate.edumdpi.com

This convergent approach allows for greater flexibility and control over the final product's structure compared to a linear synthesis where functional groups are added sequentially to a single starting molecule. For the target compound, the Friedel-Crafts acylation could theoretically proceed via two primary routes:

Route A: The acylation of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride.

Route B: The acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride.

The selection between these routes depends on the reactivity of the substrates and the directing effects of the existing substituents, which are critical for achieving the desired regioselectivity.

The success of the convergent synthesis hinges on the efficient preparation of the necessary precursors, specifically the substituted benzoic acids and their corresponding acyl chlorides.

2-Bromo-5-methoxybenzoic Acid

This is a crucial intermediate for Route A. It is commonly synthesized from 3-methoxybenzoic acid (m-anisic acid) through electrophilic aromatic substitution. prepchem.comgoogle.com The methoxy group is an ortho-, para-director, and the position ortho to the methoxy group and meta to the deactivating carboxyl group is favored for bromination. Various brominating agents and conditions have been reported to achieve this transformation with high yield and purity. google.comgoogle.com

For instance, a common laboratory preparation involves treating m-anisic acid with bromine in acetic acid. prepchem.com Alternative methods described in patent literature utilize N-bromosuccinimide (NBS) or dibromohydantoin in the presence of sulfuric acid and a halogenated hydrocarbon solvent, which can offer high yields of over 90%. google.com Another approach involves the oxidation of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde, using reagents like sodium chlorite to quantitatively yield the desired benzoic acid. chemicalbook.com

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| m-Methoxybenzoic acid | Bromine, Acetic Acid, Water, Reflux | 79% | prepchem.com |

| m-Methoxybenzoic acid | N-Bromosuccinimide, H₂SO₄, Potassium Bromate, Red Phosphorus, Chloroform, 25-30°C | 92.7% | google.com |

| m-Methoxybenzoic acid | Dibromohydantoin, H₂SO₄, Potassium Bromide, Red Phosphorus, Chloroform, 25-30°C | 92.8% | google.com |

| 2-Bromo-5-methoxybenzaldehyde | NaClO₂, NaH₂PO₄, tert-Butyl alcohol, THF, Water, 20°C | Quantitative | chemicalbook.com |

4-Chlorobenzoic Acid

This precursor for Route B is a widely available commercial chemical. Its synthesis can be achieved through the oxidation of 4-chlorotoluene. Industrial processes often employ liquid-phase air oxidation catalyzed by cobalt or manganese salts. google.com

Acyl Chloride Formation

The conversion of benzoic acids to the more reactive benzoyl chlorides is a standard and essential step preceding Friedel-Crafts acylation. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF). nbinno.comgoogle.com The reaction converts the carboxylic acid into the corresponding acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed. Oxalyl chloride is another reagent used for this purpose, particularly when milder conditions are required. patsnap.com

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | Stirred for 5 hours at 80°C | 4-Chlorobenzoyl chloride | |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride (SOCl₂), cat. DMF | Reflux for 4 hours | 5-Bromo-2-chlorobenzoyl chloride | google.com |

| o-Chlorobenzoic acid | Oxalyl chloride, cat. DMF | Reaction at 20-30°C | o-Chlorobenzoyl chloride | patsnap.com |

The strategic order of introducing functional groups is paramount in the synthesis of polysubstituted aromatic compounds. In the context of this compound, the key decision lies in choosing between the two convergent Friedel-Crafts acylation pathways (Route A vs. Route B).

Route A , the acylation of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride, is generally the more strategically sound approach. In a Friedel-Crafts reaction, the aromatic ring acts as a nucleophile. Chlorobenzene is deactivated towards electrophilic substitution by the electron-withdrawing inductive effect of the chlorine atom, but it is still sufficiently reactive. The chlorine atom directs incoming electrophiles to the ortho and para positions. Since the para position is sterically favored, the acylation will predominantly yield the desired 4'-chloro product.

Route B , the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride, presents significant challenges. The substrate, 1-bromo-4-methoxybenzene, contains a strongly activating methoxy group (-OCH₃) and a deactivating bromine atom (-Br). The methoxy group is a powerful ortho-, para-director. Acylation will be directed to the positions ortho to the methoxy group. This would lead to the formation of 2-acyl-1-bromo-4-methoxybenzene, which is the desired substitution pattern. However, the high reactivity of the methoxy-activated ring can lead to side reactions, such as polysubstitution or undesired cleavage of the methoxy group under the harsh Lewis acidic conditions of the Friedel-Crafts reaction.

Therefore, the preferred synthetic strategy involves preparing the more complex, functionalized acyl chloride (2-bromo-5-methoxybenzoyl chloride) and reacting it with a simpler, less activated aromatic substrate (chlorobenzene). This approach provides better control over the reaction's regioselectivity and minimizes the potential for unwanted side reactions, ultimately leading to a more efficient synthesis of this compound.

Reaction Mechanisms and Advanced Reactivity Studies of 2 Bromo 4 Chloro 5 Methoxybenzophenone

Mechanistic Pathways of Electrophilic Aromatic Substitution on Substituted Aromatic Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism. masterorganicchemistry.com The first, rate-determining step involves the attack of the aromatic π-system on an electrophile (E+), which disrupts aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com In the second, faster step, a proton is eliminated from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com

In 2-Bromo-4'-chloro-5-methoxybenzophenone, two distinct aromatic rings are available for EAS, each with its own set of substituents that direct the position of incoming electrophiles.

Ring A (Substituted with Bromo, Methoxy (B1213986), and Benzoyl groups):

The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its strong electron-donating resonance effect (+R).

The bromine atom (-Br) is a deactivating group but is also ortho, para-directing, as its electron-donating resonance effect (+R) directs substitution to these positions, despite being outweighed by its strong electron-withdrawing inductive effect (-I). leah4sci.com

The benzoyl group is a strong deactivating group and is meta-directing.

The positions on Ring A are influenced by these competing effects. The methoxy group's strong activating nature will predominantly control the reaction's regioselectivity. The positions ortho to the methoxy group (C4 and C6) are the most likely sites for electrophilic attack.

Ring B (Substituted with Chlorine):

The chlorine atom (-Cl) is a deactivating, ortho, para-directing group, similar to bromine.

The benzoyl group attached to this ring deactivates it.

Electrophilic attack on this ring is less favorable than on the more activated Ring A. If it were to occur, substitution would be directed to the positions ortho to the chlorine atom.

Nucleophilic Substitution Reactions Involving the Bromine Atom

While simple aryl halides are generally unreactive towards nucleophiles, Nucleophilic Aromatic Substitution (SNAr) can occur if the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The reaction typically follows an addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are positioned ortho or para to the reaction site. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the bromine atom is located on Ring A. The reactivity of this bromine atom in SNAr reactions is significantly influenced by the other substituents on the ring:

Activating Group: The carbonyl group of the benzophenone (B1666685) is a strong electron-withdrawing group. Its position ortho to the bromine atom provides the necessary activation for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.

Deactivating/Competing Groups: The methoxy group is electron-donating, which slightly disfavors the formation of the negatively charged intermediate.

Therefore, the bromine atom at the C2 position is susceptible to substitution by strong nucleophiles due to the powerful activating effect of the adjacent carbonyl group.

Oxidative Transformations of Aromatic Rings and Methoxy Groups

The oxidation of substituted benzophenones can lead to various products depending on the reaction conditions and the oxidizing agents used. The aromatic rings, while generally stable, can undergo oxidative degradation under harsh conditions, potentially leading to ring-opening and the formation of smaller carboxylic acids.

The methoxy group (-OCH₃) is also susceptible to oxidation. A common oxidative transformation for methoxyarenes is oxidative demethylation, which converts the methoxy group into a hydroxyl group (-OH). This process can be initiated by various reagents and may proceed through radical intermediates. Studies on the gas-phase oxidation of related mixed halogenated aromatic compounds indicate that complex transformations can occur, often leading to a multitude of products. researchgate.net The presence of bromine and chlorine atoms can further influence the reaction pathways, potentially leading to the formation of halogenated phenols and other derivatives.

Reductive Pathways of the Carbonyl Functional Group

The carbonyl group of the benzophenone moiety is the most readily reducible functional group in the this compound molecule.

Photochemical Reduction Mechanisms and Photoreactivity

Benzophenone and its derivatives are well-known for their photoreactivity. Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is diradical in nature and can abstract a hydrogen atom from a suitable donor (often the solvent, such as isopropanol) to form a stabilized ketyl radical. Dimerization of two ketyl radicals subsequently yields a pinacol. This photoreduction pathway is a characteristic reaction of diaryl ketones.

Chemoselective Reductions using Metal Hydrides

The carbonyl group can be selectively reduced to a secondary alcohol (diphenylmethanol derivative) using metal hydride reagents. The choice of reagent is crucial for achieving chemoselectivity, ensuring that other functional groups like the aryl halides and the ether linkage remain intact.

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. It will readily reduce the carbonyl group of this compound to a hydroxyl group without affecting the bromo, chloro, or methoxy substituents.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent. While it would also reduce the carbonyl group, it has the potential to cleave the C-Br and C-Cl bonds through reductive dehalogenation, making it less suitable for a selective transformation.

The chemoselective reduction with a mild hydride reagent like NaBH₄ is the preferred method for converting the ketone to the corresponding alcohol.

Table 1: Comparison of Metal Hydride Reagents for Carbonyl Reduction

| Reagent | Formula | Reactivity | Selectivity for Carbonyl vs. Aryl Halide |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | High (Reduces carbonyl, leaves halides) |

| Lithium Borohydride | LiBH₄ | Moderate | High (Reduces carbonyl, leaves halides) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Low (Can reduce both carbonyl and halides) |

Influence of Halogen and Methoxy Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic rings have a profound impact on the kinetics (reaction rates) and thermodynamics (stability of intermediates and products) of the reactions involving this compound. These effects are primarily electronic in nature, stemming from a combination of inductive and resonance effects.

Methoxy Group (-OCH₃):

Kinetics: The strong electron-donating resonance effect (+R) of the methoxy group significantly increases the electron density of Ring A, thereby accelerating the rate of electrophilic aromatic substitution. It stabilizes the positively charged sigma complex, lowering the activation energy of the rate-determining step. researchgate.net Conversely, it slightly destabilizes the negatively charged Meisenheimer complex in SNAr reactions, potentially slowing the rate compared to a ring with only withdrawing groups.

Thermodynamics: The +R effect stabilizes the carbocation intermediate in EAS, making the reaction more thermodynamically favorable.

Halogen Substituents (-Br, -Cl):

Kinetics: Halogens are deactivating in EAS due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R). This withdrawal of electron density from the ring slows the reaction rate by destabilizing the sigma complex. In radical reactions, such as halogen-atom abstraction, the presence of other substituents can influence the transition state through polar effects. rsc.org

Thermodynamics: The inductive withdrawal of electrons by halogens makes the formation of the positively charged EAS intermediate less favorable. However, in SNAr, their inductive effect helps to stabilize the negatively charged Meisenheimer complex, making the reaction more thermodynamically accessible.

Theoretical and Computational Investigations of 2 Bromo 4 Chloro 5 Methoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Characterization

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and properties of molecules from first principles. For a molecule like 2-Bromo-4'-chloro-5-methoxybenzophenone, Density Functional Theory (DFT) is a particularly powerful and widely used method. DFT calculations can provide deep insights into the molecule's geometry, stability, and electronic properties by approximating the solutions to the Schrödinger equation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. nih.govsigmaaldrich.com

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface) of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable structure.

Due to the presence of single bonds connecting the phenyl rings to the carbonyl group, the molecule can adopt various conformations. A key aspect of the analysis would be the exploration of the conformational energy landscape, particularly the dihedral angles between the two aromatic rings and the central carbonyl group. A potential energy scan (PES), where the energy is calculated as a function of the rotation around these bonds, would reveal the most stable conformers and the energy barriers to rotation between them. For similar benzophenone (B1666685) structures, non-planar (twisted) conformations are often the most stable due to the balance between steric hindrance and electronic conjugation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show what a DFT output would provide. The values are not based on actual calculations for the title compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | Ring-C-Ring | ~120° |

| Dihedral Angle | Br-C-C-C(O) | Varies with conformer |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the spatial distribution of these orbitals would be analyzed. It is expected that the HOMO would be primarily located on the more electron-rich methoxy-substituted phenyl ring, which can donate electron density. Conversely, the LUMO would likely be distributed over the carbonyl group and the chloro-substituted phenyl ring, which are more electron-withdrawing. This distribution dictates the sites for electrophilic and nucleophilic attack and plays a crucial role in the molecule's electronic transitions (e.g., UV-Vis absorption).

Table 2: Illustrative Frontier Orbital Data This table presents hypothetical data to demonstrate the typical output of a quantum chemical calculation.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts (relative to a standard like TMS). chemscene.com The predicted shifts for each unique proton and carbon atom in this compound would help in assigning the peaks in an experimental spectrum.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. The predicted IR spectrum, including the frequencies and intensities of the absorption bands, can be compared with an experimental FT-IR spectrum. chemscene.com Key vibrational modes to analyze would include the C=O stretch of the benzophenone core, C-Br and C-Cl stretching, and vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. chemscene.com This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would treat this compound using a classical force field, allowing for the observation of its conformational changes, flexibility, and interactions with its environment.

A key application would be to simulate the molecule in different solvents (e.g., water, ethanol, chloroform) to understand how solvent molecules arrange around it and how these interactions affect its conformation and properties. This is particularly relevant for predicting solubility and understanding behavior in solution, which is crucial for many chemical applications. The simulation would track the trajectory of every atom over time, providing a detailed picture of intermolecular forces like hydrogen bonding and van der Waals interactions. qsardb.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Substituted Benzophenones

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. For a class of compounds like substituted benzophenones, a QSPR model could be developed to predict various properties without needing to synthesize and test each compound.

The process involves:

Dataset Collection: Assembling a dataset of substituted benzophenones with known experimental or high-level computational data for a property of interest (e.g., solubility, toxicity, UV absorption maximum).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure (e.g., electronic, topological, steric).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the property.

Validation: Rigorously validating the model to ensure its predictive power.

For this compound, a validated QSPR model for benzophenones could theoretically predict its properties based on its calculated descriptors, providing valuable information in the absence of direct experimental data. nih.gov

Advanced Research Applications of 2 Bromo 4 Chloro 5 Methoxybenzophenone Derivatives in Chemical Sciences

Exploration as Advanced Intermediates in Complex Organic Synthesis

The strategic placement of bromo, chloro, and methoxy (B1213986) functional groups on the benzophenone (B1666685) core of 2-Bromo-4'-chloro-5-methoxybenzophenone earmarks it as a highly versatile intermediate in the synthesis of more complex molecular architectures. The presence of a bromine atom, for instance, opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

The utility of halogenated benzophenones as precursors is well-documented. For instance, the synthesis of various heterocyclic compounds and poly-functionalized aromatic systems often relies on the selective reactivity of halogenated intermediates. While specific multi-step syntheses commencing from this compound are not extensively detailed in publicly available literature, its structural motifs are present in precursors to complex molecules. For example, the preparation of related compounds such as 5-bromo-2-chloro-4'-ethoxy benzophenone highlights the role of such molecules as key intermediates in the synthesis of larger pharmaceutical targets. google.com The synthetic routes to these molecules often involve Friedel-Crafts acylation reactions, where the substituted benzoyl chloride is reacted with a corresponding aromatic compound. google.com

The bromo group on one phenyl ring and the chloro group on the other provide differential reactivity, allowing for sequential and site-selective modifications. This is a crucial aspect in the construction of intricate molecular frameworks where precise control over the introduction of new functional groups is paramount. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring to which it is attached, potentially directing further electrophilic substitution reactions.

Below is a table summarizing the key reactive sites of this compound and their potential applications in organic synthesis:

| Functional Group | Position | Potential Synthetic Transformations |

| Bromo | 2 | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, Lithiation |

| Chloro | 4' | Nucleophilic aromatic substitution (under forcing conditions), Cross-coupling reactions (less reactive than bromo) |

| Methoxy | 5 | Can be cleaved to a hydroxyl group for further functionalization, Influences regioselectivity of electrophilic aromatic substitution |

| Carbonyl | - | Reduction to an alcohol, Wittig reaction, Grignard additions |

These reactive handles allow for the strategic elaboration of the this compound scaffold into more complex structures with desired functionalities and stereochemistries.

Rational Design as Chemical Probes for Molecular Interactions

The benzophenone moiety is a well-established photophore used in the design of chemical probes to investigate and map molecular interactions. Upon irradiation with UV light, the benzophenone group can form a reactive triplet diradical species that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and its interacting partner, a process known as photoaffinity labeling. nih.gov

Photoaffinity Labeling and Target Identification Methodologies

Derivatives of this compound can be conceptually designed as photoaffinity probes for the identification of unknown protein targets of bioactive small molecules. globethesis.com The design of such a probe involves the strategic incorporation of the benzophenone photophore, a linker, and often a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled biomolecule. nih.gov

The rational design of these probes considers several factors:

The Benzophenone Core: The inherent photoreactivity of the benzophenone is the cornerstone of this technique. The specific substitution pattern of this compound could modulate its photochemical properties.

Linker Design: A linker is often incorporated to connect the benzophenone photophore to a ligand that has affinity for the target protein. The length and flexibility of the linker are critical and can influence the efficiency of the labeling. globethesis.comnih.gov

Reporter Tag: A terminal functional group, such as an alkyne or azide, can be included for the subsequent attachment of a reporter tag via "click chemistry." This allows for the visualization and enrichment of the covalently labeled proteins. beilstein-journals.org

The general workflow for target identification using a benzophenone-based photoaffinity probe involves incubating the probe with a complex biological sample (e.g., cell lysate), followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then detected and identified using techniques such as Western blotting and mass spectrometry.

Investigation of Ligand-Receptor or Enzyme-Substrate Binding Mechanisms

Photoaffinity labeling with probes derived from this compound can provide valuable insights into the binding mechanisms of ligands with their receptors or substrates with their enzymes. By covalently trapping the interacting partners, it is possible to identify the specific amino acid residues at the binding site that are in close proximity to the ligand.

The design of such probes requires a deep understanding of the structure-activity relationship of the ligand. The benzophenone moiety must be positioned in a way that it does not significantly disrupt the binding of the ligand to its target. The bromo, chloro, and methoxy substituents on the this compound scaffold could be exploited to fine-tune the binding affinity and selectivity of the probe. For instance, these groups could form specific interactions (e.g., halogen bonding, hydrophobic interactions) with the target protein, thereby influencing the orientation of the probe within the binding pocket.

Development as Pharmacophore Scaffolds in Medicinal Chemistry Research

The benzophenone framework is a common feature in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.gov The unique substitution pattern of this compound provides a starting point for the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Pathways (conceptual design, not specific biological outcomes)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. The this compound scaffold offers multiple points for chemical modification to conduct SAR studies.

For example, a hypothetical SAR study could involve:

Modification of the Bromo and Chloro Groups: These halogen atoms can be replaced with other groups (e.g., fluoro, methyl, trifluoromethyl) to probe the effect of size, electronegativity, and lipophilicity on biological activity. The potential for halogen bonding interactions with the target protein could also be explored.

Variation of the Methoxy Group: The methoxy group can be converted to a hydroxyl group or replaced with other alkoxy groups of varying chain lengths to investigate the impact of hydrogen bonding potential and steric bulk.

Introduction of Substituents on the Aromatic Rings: The unsubstituted positions on the phenyl rings can be functionalized with a variety of chemical groups to explore new interactions with the biological target.

Such systematic modifications can provide a detailed understanding of the pharmacophoric requirements for a particular biological activity, guiding the design of more potent and selective compounds.

Design Principles for Novel Benzophenone-Based Agents (conceptual, e.g., enzyme inhibition principles)

The design of novel benzophenone-based agents, such as enzyme inhibitors, is guided by several key principles. The benzophenone scaffold can serve as a rigid core to which functional groups that interact with the active site of an enzyme are attached.

For instance, in the conceptual design of an enzyme inhibitor based on the this compound scaffold, the following principles could be applied:

Mimicking the Natural Substrate: The benzophenone derivative can be designed to mimic the shape and electronic properties of the natural substrate or transition state of the enzyme, allowing it to bind to the active site with high affinity.

Targeting Specific Interactions: The bromo, chloro, and methoxy groups can be strategically positioned to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, with key amino acid residues in the enzyme's active site. researchgate.net For example, benzophenone derivatives have been designed as inhibitors of enzymes like HIV-1 reverse transcriptase, where interactions with the enzyme are crucial for activity. researchgate.net

Irreversible Inhibition: The inherent photoreactivity of the benzophenone core could be exploited to design photo-activated irreversible inhibitors. Upon binding to the active site, UV irradiation would lead to the formation of a covalent bond with the enzyme, resulting in permanent inactivation.

Utility in Photochemical Processes and Materials Science6.4.1. Investigation as Photoinitiators in Polymerization Systems6.4.2. Fundamental Studies in Photophysical Chemistry

There is a lack of published research on this specific compound within the scope of the requested article.

Future Research Directions and Unresolved Challenges for 2 Bromo 4 Chloro 5 Methoxybenzophenone

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of substituted benzophenones, including 2-Bromo-4'-chloro-5-methoxybenzophenone, often relies on Friedel-Crafts acylation. nih.govgoogle.com This method, while effective, typically involves stoichiometric amounts of Lewis acids like aluminum trichloride, leading to significant waste generation and challenging purification processes. google.com A major challenge lies in developing greener, more atom-economical synthetic routes.

Future research should prioritize the development of catalytic alternatives. For instance, transition-metal-catalyzed cross-coupling reactions or C-H activation/acylation could provide more direct and efficient pathways. nih.gov The selective oxidation of the corresponding diphenylmethane (B89790) is another promising avenue, potentially offering a high-yield, low-waste alternative. acs.org Furthermore, the principles of green chemistry, such as the use of safer, renewable solvents like ethanol, should be explored to replace hazardous solvents commonly used in traditional methods. youtube.com The adoption of continuous flow chemistry could also offer significant advantages, providing better control over reaction parameters, improving safety for exothermic processes, and enabling easier scale-up. gordon.edu

Table 1: Comparison of Synthetic Methodologies for Benzophenones

| Methodology | Advantages | Challenges & Future Directions |

|---|---|---|

| Friedel-Crafts Acylation | Well-established, versatile. | Stoichiometric Lewis acids, high waste, harsh conditions. google.com |

| Catalytic Cross-Coupling | High efficiency, milder conditions. | Catalyst cost and sensitivity, substrate scope. |

| C-H Acylation | High atom economy, direct functionalization. | Regioselectivity control, catalyst development. nih.gov |

| Diphenylmethane Oxidation | Potentially high yield, cleaner process. | Selective oxidation without overoxidation, catalyst stability. acs.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control. | Initial setup cost, optimization of flow parameters. gordon.edu |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space accessible from the this compound core remains largely unexplored. Traditional, intuition-driven derivatization is often slow and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer a transformative approach to accelerate the design and discovery of new analogues with desired properties. youtube.com

Advanced Characterization Techniques for In Situ Reaction Monitoring

Optimizing synthetic reactions requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates or impurities. Traditional offline analysis methods like HPLC and GC are often too slow to provide real-time process control. acs.org A key challenge is the lack of real-time analytical data, which can lead to suboptimal yields, increased impurity formation, and safety risks, especially in exothermic reactions like Grignard additions, which can be used in benzophenone (B1666685) synthesis. mt.comhzdr.de

The implementation of Process Analytical Technology (PAT), utilizing advanced in situ characterization techniques, is a critical future direction. Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time directly within the reaction vessel. acs.orgmt.com For instance, in situ FTIR can track the consumption of a starting material and the formation of the benzophenone product, allowing for precise determination of reaction endpoints and identification of any kinetic bottlenecks. mt.com Raman spectroscopy has also proven effective for monitoring sensitive organometallic reactions in real time. acs.org The integration of these techniques can lead to safer, more efficient, and more consistent manufacturing processes for this compound and its derivatives. hzdr.de

Table 2: In Situ Monitoring Techniques for Organic Synthesis

| Technique | Information Provided | Application in Benzophenone Synthesis |

|---|---|---|

| FTIR Spectroscopy | Functional group changes, reactant/product concentration. mt.com | Monitoring acylation or coupling reaction progress. |

| Raman Spectroscopy | Molecular vibrations, real-time mechanism elucidation. acs.org | Following sensitive steps like Grignard reagent formation. acs.org |

| NIR Spectroscopy | Quantification of substrates in complex mixtures. acs.org | Real-time control of reactant stoichiometry in continuous flow. acs.org |

Exploration of Multicomponent Reactions for Enhanced Synthetic Complexity

To rapidly explore the biological potential of the this compound scaffold, methods are needed to efficiently generate libraries of structurally diverse derivatives. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, are ideally suited for this purpose. nih.gov

Future research should focus on utilizing this compound as a key building block in established and novel MCRs. For example, the ketone moiety could participate in reactions like the Ugi or Passerini reactions to create complex bis-amide or α-acyloxyamide structures. nih.govnih.gov Similarly, it could be a substrate in the Bucherer–Bergs reaction to synthesize hydantoin (B18101) derivatives. nih.gov The challenge lies in adapting existing MCR protocols to accommodate the specific steric and electronic properties of this substituted benzophenone. The successful application of MCRs would enable the rapid synthesis of novel, topologically rich molecules with potential applications in drug discovery and materials science, significantly accelerating the exploration of their structure-activity relationships. nih.gov

Deeper Understanding of Structure-Reactivity Relationships through Comprehensive Mechanistic Studies

The three substituents on this compound—bromo, chloro, and methoxy (B1213986)—exert distinct electronic and steric effects that collectively determine the compound's reactivity and properties. A comprehensive understanding of these structure-reactivity relationships is currently lacking but is essential for rationally designing new derivatives and predicting their behavior.

Future research must involve detailed mechanistic studies, combining experimental and computational approaches. Experimental studies could probe the kinetics of various reactions at the ketone and the aromatic rings to quantify the influence of each substituent. For example, investigating nucleophilic aromatic substitution reactions at the bromine-bearing ring could reveal how the methoxy and benzoyl groups influence reactivity. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and visualize molecular orbitals. tandfonline.com Such studies can elucidate how the interplay of the halogen and methoxy substituents affects the electron distribution and reactivity of the benzophenone core. nih.govresearchgate.net This fundamental understanding is crucial for predicting how the molecule will interact with biological targets or function in advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4'-chloro-5-methoxybenzophenone, and how can purity be optimized?

- Methodology :

- Friedel-Crafts acylation : React 4-chloro-5-methoxybenzophenone with bromine in acetic acid under controlled conditions. Monitor bromination efficiency via TLC or HPLC .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via NMR (¹H/¹³C) and GC-MS .

- Key Considerations : Optimize stoichiometry to avoid over-bromination.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained (e.g., via slow evaporation in DCM) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, bromo at C2) and FT-IR to identify carbonyl (C=O) and aryl halide stretches .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can regioselective challenges during synthesis be addressed, particularly with competing bromo/chloro/methoxy substituents?

- Methodology :

- Directed ortho-metallation : Use methoxy groups as directing agents to enhance bromination at C2. Protect the carbonyl group with trimethylsilyl chloride to prevent side reactions .

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict substituent electronic effects and optimize reaction pathways .

- Validation : Compare experimental yields with computational predictions to refine synthetic routes.

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodology :

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons.

- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous peaks in crowded spectral regions .

Q. How does this compound interact in photochemical applications, and what are its quenching mechanisms?

- Methodology :

- UV-Vis spectroscopy : Measure λmax in solvents of varying polarity to assess π→π* transitions.

- Lifetime studies : Use time-resolved fluorescence to evaluate triplet-state lifetimes and quenching by electron donors (e.g., triethylamine) .

Research Design and Data Analysis

Q. What experimental controls are essential for reproducibility in catalytic studies involving this compound?

- Methodology :

- Blank reactions : Exclude catalysts to confirm no background reactivity.

- Internal standards : Use deuterated analogs (e.g., D4-methoxy) for quantitative NMR analysis .

- Statistical rigor : Perform triplicate trials with ANOVA to assess significance of yield variations.

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.